Ethyl 10(Z),13(Z)-nonadecadienoate

Antifungal Marine Natural Products Fatty Acid Ethyl Esters

This specific dienoic fatty acid ethyl ester is essential for antifungal SAR studies against C. neoformans, where the (9Z,12Z) isomer is inactive. Its unique regiochemistry ensures accurate retention time marking in GC/LC-MS workflows, critical for reproducible metabolomics. Choose this ≥98% purity standard for reliable, isomer-specific results.

Molecular Formula C21H38O2
Molecular Weight 322.5 g/mol
Cat. No. B2781347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 10(Z),13(Z)-nonadecadienoate
Molecular FormulaC21H38O2
Molecular Weight322.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h8-9,11-12H,3-7,10,13-20H2,1-2H3/b9-8-,12-11-
InChIKeyPTMJVXJMTZYBBX-MURFETPASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(10Z,13Z)-Ethyl nonadeca-10,13-dienoate: A Marine-Derived Dienoic Fatty Acid Ester for Antifungal and Lipidomics Research


(10Z,13Z)-Ethyl nonadeca-10,13-dienoate (CAS 877124-17-9) is a polyunsaturated fatty acid ethyl ester characterized by a 19-carbon chain with cis-double bonds at the 10 and 13 positions [1]. It is classified among long-chain fatty acid esters and has been isolated from marine sources, including the red alga Laurencia okamurai and the fungus Aspergillus sp. SCAU150 [1]. Its molecular formula is C21H38O2 with a molecular weight of 322.53 g/mol .

Why Substituting (10Z,13Z)-Ethyl nonadeca-10,13-dienoate with Other Fatty Acid Esters Risks Data Inconsistency


Fatty acid ethyl esters (FAEEs) are not functionally interchangeable due to variations in chain length, unsaturation degree, and double-bond regiochemistry, which critically influence biological activity, metabolic fate, and analytical behavior [1]. For example, (10Z,13Z)-ethyl nonadeca-10,13-dienoate exhibits a distinct antifungal profile against Candida glabrata and Cryptococcus neoformans compared to its positional isomer (9Z,12Z)-ethyl nonadeca-9,12-dienoate [1]. Similarly, the methyl ester analog methyl 10(Z),13(Z)-nonadecadienoate differs in hydrolysis rate and GC-MS retention time, precluding direct substitution in lipidomics workflows . The evidence below quantifies these differential characteristics that directly impact experimental reproducibility and procurement decisions.

Quantitative Comparative Evidence: (10Z,13Z)-Ethyl nonadeca-10,13-dienoate vs. Closest Analogs


Antifungal Activity Profile of (10Z,13Z)-Ethyl nonadeca-10,13-dienoate vs. Positional Isomer (9Z,12Z)-Ethyl nonadeca-9,12-dienoate

In vitro antifungal screening of (10Z,13Z)-ethyl nonadeca-10,13-dienoate (Compound 2) and its positional isomer (9Z,12Z)-ethyl nonadeca-9,12-dienoate (Compound 3) revealed differential activity against pathogenic fungi [1]. While both compounds were active against Candida glabrata, only Compound 2 demonstrated activity against Cryptococcus neoformans, whereas Compound 3 showed no activity against this pathogen [1]. Furthermore, Compound 2 was inactive against Trichophyton rubrum, while Compound 3 exhibited measurable inhibition [1].

Antifungal Marine Natural Products Fatty Acid Ethyl Esters

Analytical Standard Purity: (10Z,13Z)-Ethyl nonadeca-10,13-dienoate Vendor Specifications Comparison

Commercial suppliers report varying purities for (10Z,13Z)-ethyl nonadeca-10,13-dienoate, ranging from 95% to >99% . For lipidomics applications requiring precise quantification, the >99% grade (e.g., from Alfa Chemistry, Shanghai Yuanye Bio) provides a higher confidence reference standard compared to the 95% grade, which may contain up to 5% impurities that could interfere with mass spectrometry-based identification or quantification .

Analytical Chemistry Lipidomics Reference Standard

Gas Chromatographic Retention Behavior: Ethyl vs. Methyl Ester Differentiation for Lipidomics

In fatty acid profiling by gas chromatography-mass spectrometry (GC-MS), the choice between ethyl and methyl esters affects retention time and ionization efficiency. Ethyl esters, such as (10Z,13Z)-ethyl nonadeca-10,13-dienoate, generally exhibit longer retention times compared to their methyl ester counterparts due to increased molecular weight and reduced volatility [1]. This property can be advantageous for resolving co-eluting peaks in complex biological samples [1].

GC-MS Lipidomics Fatty Acid Analysis

Cost and Availability as a Specialized Reference Standard vs. Common Fatty Acid Ethyl Esters

(10Z,13Z)-Ethyl nonadeca-10,13-dienoate is a specialized, low-volume research chemical with limited commercial availability, in contrast to common FAEEs like ethyl oleate or ethyl linoleate, which are produced at industrial scale. This rarity is reflected in pricing: a 10 g quantity from a specialty lipid standard supplier (Nu-Chek) is listed at approximately ¥34,340 (~$4,700 USD) [1], whereas common FAEEs are available at a fraction of this cost. This price differential underscores its niche application as a certified reference material rather than a bulk reagent.

Procurement Lipid Standard Cost Analysis

Optimal Application Scenarios for (10Z,13Z)-Ethyl nonadeca-10,13-dienoate Based on Comparative Evidence


Antifungal Discovery Programs Targeting Cryptococcus neoformans

Use (10Z,13Z)-ethyl nonadeca-10,13-dienoate as a lead scaffold or positive control in antifungal assays against C. neoformans, where it demonstrates activity while the positional isomer (9Z,12Z)-ethyl nonadeca-9,12-dienoate is inactive [1]. This specificity supports structure-activity relationship (SAR) studies exploring the role of double-bond position in antifungal efficacy.

Lipidomics and Metabolomics Method Development

Employ high-purity (>99%) (10Z,13Z)-ethyl nonadeca-10,13-dienoate as a calibration standard or retention time marker in GC-MS or LC-MS workflows for the identification and quantification of dienoic fatty acid ethyl esters in biological matrices . Its distinct retention behavior relative to methyl esters aids in chromatographic peak assignment [2].

Marine Natural Products Chemistry and Chemical Ecology

Utilize this compound as an authentic standard for comparative metabolomics of marine algae or fungi, where it has been isolated as a natural product from Laurencia okamurai and Aspergillus sp. SCAU150 [1]. Its presence can serve as a chemotaxonomic marker or a probe for biosynthetic pathway elucidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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